Biochemistry and enzymology.
Researchers use 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone as a specific inhibitor for enzymes involved in phenolic compound metabolism. Its brominated phenolic structure allows selective binding to target enzymes.
The compound’s inhibitory activity against specific enzymes provides insights into phenolic metabolism pathways and potential therapeutic targets.
: TRC - 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone : 2-bromo-1-(3,5-dihydroxyphenyl)ethanone : NIST Chemistry WebBook : 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone | CAS#:62932-92-7 : 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone | CAS 62932-92-7
2-Bromo-1-(3,5-dihydroxyphenyl)ethanone, with the chemical formula C8H7BrO3 and a molecular weight of 231.04 g/mol, is an organic compound characterized by the presence of a bromine atom and two hydroxyl groups on a phenyl ring. This compound is notable for its potential applications in medicinal chemistry and biological research due to its unique structural features. The presence of the 3,5-dihydroxyphenyl group contributes to its reactivity and biological activity, making it a subject of interest in various research fields .
The reactivity of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone can be attributed to its functional groups. Common reactions include:
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological properties or different pharmacological activities .
Research indicates that 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone exhibits various biological activities, including:
These properties make it a candidate for further investigation in pharmacology and therapeutic applications .
Several methods have been reported for synthesizing 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone:
These methods highlight the versatility in synthesizing this compound and its derivatives for various applications .
2-Bromo-1-(3,5-dihydroxyphenyl)ethanone has several applications:
Studies focusing on the interactions of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone with biological macromolecules have shown that it can bind effectively to enzymes and proteins. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. Research has indicated that this compound may inhibit specific enzyme pathways, which could lead to novel treatments for diseases related to oxidative stress and inflammation .
Several compounds share structural similarities with 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Bromo-2',4'-dihydroxyacetophenone | Similar brominated structure with different hydroxyl positioning | Potentially stronger antioxidant activity |
| 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone | Contains methoxy groups instead of hydroxyls | Altered solubility and bioavailability |
| 2-Bromo-4-hydroxyacetophenone | Lacks additional hydroxyl group | Different reactivity profile |
The uniqueness of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone lies in its specific arrangement of functional groups, which influences its biological activity and potential applications in therapeutic contexts .
The classical synthesis begins with 3,5-dihydroxyacetophenone, which is brominated at the alpha position of the ketone group. This precursor is often synthesized via demethylation of 3,5-dimethoxyacetophenone using aluminum chloride in chlorobenzene [2]. Subsequent bromination employs electrophilic agents such as pyridine hydrobromide perbromide (pyridinium tribromide) in acetic acid, achieving yields up to 85% under optimized conditions (90°C, 3 hours, 1:1.1 substrate-to-brominator ratio) [5]. The reaction proceeds via protonation of the carbonyl group, enolate formation, and nucleophilic bromine attack, with electron-withdrawing substituents on the aromatic ring accelerating the process [5].
Copper(II) bromide (CuBr₂) serves as a selective brominating agent in heterogeneous systems. In chloroform or ethyl acetate under reflux, CuBr₂ selectively targets the alpha carbon of 3,5-dihydroxyacetophenone, forming 2-bromo-1-(3,5-dihydroxyphenyl)ethanone in near-quantitative yields [3]. The reaction’s selectivity arises from CuBr₂’s ability to stabilize the transition state during enolate formation, minimizing nuclear bromination byproducts [3] [6]. This method is favored for its simplicity and ease of product separation, as unreacted CuBr₂ precipitates upon cooling.
Yield optimization focuses on three parameters:
For example, brominating 4-chloroacetophenone with pyridine hydrobromide perbromide at 90°C for 3 hours yields 85% product, compared to 60% with CuBr₂ under similar conditions [5].
Ultrasound irradiation (20–40 kHz) reduces reaction times by 50–70% compared to conventional heating. In a heterogeneous CuBr₂ system, bromination of 3,5-dihydroxyacetophenone completes within 1 hour under ultrasound, achieving 90% yield versus 72% under thermal conditions [6]. The mechanical effects of cavitation enhance mass transfer and catalyst activation, enabling milder temperatures (50–60°C) and lower solvent volumes [6].
Microwave irradiation (150–200 W, 100–120°C) accelerates bromination via rapid, uniform heating. Preliminary studies show 3,5-dihydroxyacetophenone bromination completes in 15–20 minutes with 80% yield, though scalability remains challenging due to equipment limitations [6].
Immobilized lipases (e.g., Burkholderia cepacia lipase PS-IM) enable solvent-free bromination in tetrahydrofuran-isopropyl alcohol mixtures. This method achieves quantitative yields at room temperature and allows catalyst reuse for up to five cycles without activity loss [2].
The 3,5-dihydroxy substituents on the aromatic ring exert strong electron-withdrawing effects, polarizing the carbonyl group and directing bromination exclusively to the alpha carbon [5] [6]. Nuclear bromination is suppressed due to deactivation of the aromatic ring by the hydroxyl groups [3].
Solvent polarity critically affects regioselectivity:
At temperatures below 70°C, incomplete enolate formation leads to residual starting material. Above 90°C, over-bromination and oxidation byproducts dominate [5] [6]. Optimal selectivity occurs at 90°C, balancing reaction kinetics and thermodynamic stability [5].
The hydroxyl substituents at the 3 and 5 positions of the phenyl ring in 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone exert significant electronic effects that influence the compound's reactivity in electrophilic aromatic substitution reactions. The hydroxyl groups function as activating substituents through resonance effects that outweigh their inductive electron-withdrawing properties [1] [2] [3].
The hydroxyl groups possess lone pairs of electrons that can participate in resonance donation to the aromatic ring system. This resonance effect increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive toward electrophilic species [4] [5]. The dual hydroxyl substitution pattern creates a synergistic effect where both hydroxyl groups contribute to the overall activation of the aromatic ring through their resonance donation capabilities [1] [2].
Despite the electronegativity of oxygen, which would typically result in inductive electron withdrawal, the resonance effect of the hydroxyl groups dominates in aromatic systems. This phenomenon occurs because the lone pairs on oxygen can delocalize into the aromatic π-system, effectively increasing the electron density at the ortho and para positions relative to the hydroxyl substituents [2] [3].
The 3,5-dihydroxy substitution pattern is particularly significant because it creates multiple sites of activation. Each hydroxyl group activates the positions ortho and para to itself, resulting in enhanced reactivity at the 2, 4, and 6 positions of the aromatic ring [6] [1]. This electronic activation pattern influences both the rate and regioselectivity of electrophilic aromatic substitution reactions involving this compound.
The bromine atom in the α-position of the ethanone side chain creates a unique electronic environment that affects the reactivity of the aromatic ring system. While the bromine atom is not directly attached to the aromatic ring, its presence in the α-position influences the overall electronic distribution of the molecule through both inductive and field effects [8].
The bromine atom in the α-position relative to the carbonyl group creates a strong inductive electron-withdrawing effect. This effect is transmitted through the carbonyl group and can influence the electron density of the aromatic ring system. The electron-withdrawing nature of the α-bromine reduces the overall electron density available for resonance donation from the carbonyl group to the aromatic ring [8].
The carbonyl group itself acts as an electron-withdrawing substituent when attached to the aromatic ring. The presence of the α-bromine enhances this electron-withdrawing effect through inductive withdrawal, making the carbonyl group even more electron-deficient [8]. This enhanced electron withdrawal can partially counteract the activating effects of the hydroxyl groups, resulting in a more balanced electronic environment.
The combination of electron-donating hydroxyl groups and the electron-withdrawing α-bromoacetyl group creates a complex electronic environment. The hydroxyl groups primarily activate the aromatic ring through resonance donation, while the α-bromoacetyl group provides mild deactivation through inductive withdrawal [8]. This balance results in moderate reactivity toward electrophilic aromatic substitution, with the compound being more reactive than simple acetophenone but less reactive than 3,5-dihydroxyacetophenone without the bromine substitution .
The α-bromoketone functionality in 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone exhibits exceptionally high reactivity toward nucleophilic substitution reactions. This enhanced reactivity stems from the unique electronic properties of the α-carbon-bromine bond in the presence of the adjacent carbonyl group [8] [10] [11].
The α-bromoketone structure creates a highly electrophilic carbon center due to the combined effects of the carbonyl group and the bromine leaving group. The carbonyl group withdraws electron density from the α-carbon through inductive effects, making it more susceptible to nucleophilic attack [8] [10]. This electron deficiency is further enhanced by the presence of the bromine atom, which is an excellent leaving group due to its size and polarizability [8] [11].
The reactivity of α-bromoketones toward nucleophilic substitution is significantly higher than that of simple alkyl bromides. Studies have shown that α-bromoketones can exhibit rate enhancements of 100 to 1000 times compared to their non-carbonyl analogs [8] [11]. This dramatic increase in reactivity is attributed to the stabilization of the transition state through conjugation with the carbonyl group [8] [10].
The mechanism of nucleophilic substitution in α-bromoketones predominantly follows an SN2 pathway, enhanced by the electron-withdrawing effect of the carbonyl group. The transition state is stabilized through overlap between the developing p-orbital at the α-carbon and the π-system of the carbonyl group [8] [10]. This stabilization lowers the activation energy for the substitution reaction and accounts for the observed rate enhancement.
Mechanistic investigations of nucleophilic substitution reactions involving 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone have revealed detailed insights into the reaction pathways and transition state structures. These studies have employed various experimental and computational approaches to elucidate the precise mechanisms governing these transformations [8] [10] [11].
Kinetic studies have demonstrated that the nucleophilic substitution reactions of α-bromoketones follow second-order kinetics, with the rate law being first-order in both the nucleophile and the substrate [8] [11]. The bimolecular nature of these reactions is consistent with a concerted SN2 mechanism, where bond formation to the nucleophile and bond breaking to the bromine leaving group occur simultaneously [8] [10].
The stereochemistry of nucleophilic substitution at the α-carbon has been studied using chiral α-bromoketones, revealing that the reaction proceeds with inversion of configuration at the reaction center. This stereochemical outcome is consistent with the backside attack mechanism characteristic of SN2 reactions [8] [10]. The inversion of configuration provides direct evidence for the concerted nature of the substitution process.
Temperature-dependent kinetic studies have allowed for the determination of activation parameters for these reactions. The activation energies for nucleophilic substitution of α-bromoketones are typically 10-15 kcal/mol lower than those for corresponding alkyl bromides [8] [11]. This reduction in activation energy is attributed to the stabilization of the transition state through resonance with the carbonyl group [8] [10].
Computational studies using density functional theory methods have provided detailed information about the transition state structures and reaction energetics. These calculations have revealed that the transition state for nucleophilic substitution involves significant lengthening of the carbon-bromine bond and partial formation of the carbon-nucleophile bond [8] [10]. The carbonyl group maintains its planarity during the reaction, allowing for maximum overlap with the developing p-orbital at the α-carbon [8] [10].
The oxidation-reduction chemistry of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone involves multiple reactive sites, each capable of undergoing distinct redox transformations. The compound contains both oxidizable hydroxyl groups and a reducible carbonyl functionality, providing diverse pathways for redox chemistry .
The hydroxyl groups at the 3 and 5 positions of the phenyl ring represent the primary oxidation sites in the molecule. These phenolic hydroxyl groups can be oxidized to form quinone structures through two-electron oxidation processes . Common oxidizing agents such as potassium permanganate, chromium trioxide, and hydrogen peroxide can facilitate these transformations under appropriate conditions .
The oxidation of the hydroxyl groups follows a mechanism involving initial electron transfer from the hydroxyl oxygen to the oxidizing agent. This electron transfer is facilitated by the aromatic ring system, which can stabilize the resulting radical cation intermediate through resonance delocalization . The second electron transfer occurs rapidly, leading to the formation of the quinone product with concomitant loss of protons .
The carbonyl group in the ethanone side chain provides a site for reduction reactions. The carbonyl can be reduced to the corresponding secondary alcohol using hydride donors such as sodium borohydride or lithium aluminum hydride . The reduction mechanism involves nucleophilic attack by the hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate .
The α-bromine atom can participate in reduction reactions through substitution with hydride sources, leading to the formation of the corresponding ketone without the bromine substituent. This reaction can be achieved using tributyltin hydride or other radical-based reducing agents . The mechanism involves initial formation of a carbon-centered radical followed by hydrogen atom abstraction .
The presence of multiple redox-active sites in the molecule allows for selective oxidation or reduction depending on the choice of reagents and reaction conditions. The hydroxyl groups are more readily oxidized than the carbonyl is reduced, allowing for selective transformations under mild conditions .
The structural features of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone make it well-suited for participation in various condensation reactions. The compound possesses an active methylene group adjacent to the carbonyl functionality, which can be deprotonated to form enolate intermediates that serve as nucleophiles in condensation processes [13] [14] [15].
The α-position of the ethanone group contains the bromine substituent, which can be displaced during condensation reactions while simultaneously activating the α-carbon toward nucleophilic substitution. This dual reactivity pattern makes the compound particularly useful in condensation reactions where both nucleophilic and electrophilic character are required [13] [14] [15].
Aldol condensation reactions represent one of the most important classes of condensation reactions for this compound. The α-carbon can be deprotonated under basic conditions to form an enolate anion, which can then attack the carbonyl carbon of another aldehyde or ketone molecule [13] [14]. The resulting β-hydroxy ketone product can undergo further dehydration to form α,β-unsaturated ketones [13] [14].
The presence of the phenolic hydroxyl groups provides additional sites for condensation reactions. These groups can participate in phenol-aldehyde condensations, forming methylene bridges between aromatic rings [16] [17]. Such reactions are important in the synthesis of phenolic resins and other polymeric materials [16] [17].
Mannich reactions represent another important class of condensation reactions for this compound. The α-carbon can react with formaldehyde and primary or secondary amines to form β-amino ketones [13] [14]. The electron-withdrawing effect of the carbonyl group enhances the acidity of the α-hydrogen, facilitating enolate formation and subsequent condensation [13] [14].
The compound can also participate in Knoevenagel condensations with active methylene compounds. The α-carbon of the ethanone can be activated through the combined electron-withdrawing effects of the carbonyl group and the bromine substituent, making it susceptible to condensation with compounds containing active methylene groups [13] [14] [15].
Computational studies using density functional theory methods have provided detailed insights into the reaction mechanisms and energetics of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone. These calculations have elucidated the electronic structure, geometric parameters, and thermodynamic properties of the compound and its reaction intermediates [18] [19].
Geometry optimization calculations using the B3LYP functional with 6-31G(d) basis sets have revealed the preferred conformations of the molecule in its ground state. The calculations indicate that the compound adopts a planar geometry for the aromatic ring system, with the ethanone side chain oriented to minimize steric interactions with the hydroxyl substituents [18] .
The electronic structure calculations have provided information about the molecular orbital energies and electron density distributions. The highest occupied molecular orbital is primarily localized on the hydroxyl-substituted aromatic ring, consistent with the electron-donating nature of the hydroxyl groups [18] . The lowest unoccupied molecular orbital is localized on the ethanone side chain, particularly at the α-carbon bearing the bromine substituent [18] .
Transition state calculations for various reaction pathways have been performed to understand the kinetics and mechanisms of chemical transformations. These calculations have revealed that nucleophilic substitution reactions at the α-carbon proceed through well-defined transition states with activation energies in the range of 15-25 kcal/mol [18] . The transition states are characterized by partial bond formation to the nucleophile and partial bond breaking to the bromine leaving group [18] .
Thermodynamic calculations have provided information about the relative stabilities of different tautomeric forms and conformational isomers. The calculations indicate that the keto form is significantly more stable than the enol form, with the energy difference being approximately 12-15 kcal/mol [18] . This energy difference is consistent with experimental observations of predominant keto form in solution [18] .
Solvent effects have been incorporated into the calculations using polarizable continuum models. These calculations have shown that polar solvents stabilize the transition states for nucleophilic substitution reactions, leading to lower activation energies and faster reaction rates [18] . The solvent effects are particularly pronounced for reactions involving charged nucleophiles or ionic intermediates [18] .
Information-theoretic approaches have emerged as powerful tools for predicting chemical reactivity and understanding reaction mechanisms. These methods utilize concepts from information theory, such as Shannon entropy and Fisher information, to quantify the electron density distributions and predict reactive sites in molecules [20] [19] [21].
The application of information-theoretic measures to 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone has provided insights into the regioselectivity and mechanism of electrophilic aromatic substitution reactions. Shannon entropy calculations have revealed that the electron density is most delocalized at the positions ortho and para to the hydroxyl substituents, consistent with the observed regioselectivity patterns [20] [19] [21].
Fisher information calculations have provided complementary information about the localization of electron density. These calculations indicate that the α-carbon of the ethanone side chain exhibits high Fisher information values, reflecting the localized nature of the electron density at this position [20] [19] [21]. This localization is attributed to the combined effects of the carbonyl group and the bromine substituent [20] [19] [21].
Information gain calculations have been used to predict the nucleophilicity and electrophilicity of different sites in the molecule. The calculations reveal that the hydroxyl-substituted aromatic ring exhibits high information gain values, indicating its nucleophilic character [20] [19] [21]. Conversely, the α-carbon of the ethanone side chain exhibits low information gain values, consistent with its electrophilic character [20] [19] [21].
The information-theoretic approach has also been applied to understand the mechanism of nucleophilic substitution reactions. The calculations indicate that the reaction proceeds through a transition state characterized by significant changes in information content, reflecting the reorganization of electron density during bond formation and breaking [20] [19] [21].
Complexity measures derived from information theory have provided insights into the stability and reactivity of different molecular conformations. The calculations reveal that the most stable conformations correspond to regions of low complexity, where the electron density distribution is most organized [20] [19] [21]. Conversely, transition states and reactive intermediates are characterized by high complexity values, reflecting their unstable nature [20] [19] [21].
Irritant